molecular formula C4HCl2N3O2 B015318 2,4-Dichloro-5-nitropyrimidine CAS No. 49845-33-2

2,4-Dichloro-5-nitropyrimidine

Cat. No.: B015318
CAS No.: 49845-33-2
M. Wt: 193.97 g/mol
InChI Key: INUSQTPGSHFGHM-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitropyrimidine is an organic compound with the molecular formula C4HCl2N3O2. It is a yellow crystalline solid or liquid with a melting point of 28-32°C and a boiling point of 0.9°C at 0.5 mmHg . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-nitropyrimidine is typically synthesized from 5-nitrouracil. The process involves the chlorination of 5-nitrouracil using phosphorus oxychloride in the presence of N,N-dimethylformamide at temperatures ranging from 50°C to 100°C . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-nitropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-5-nitropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-nitropyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, making it useful in the development of therapeutic agents .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-methoxypyrimidine
  • 4,6-Dichloro-5-nitropyrimidine
  • 2-Chloro-5-nitropyridine
  • 2,4-Dichloropyrimidine

Comparison: 2,4-Dichloro-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .

Biological Activity

2,4-Dichloro-5-nitropyrimidine (DCNP) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DCNP, focusing on its anti-inflammatory properties, potential as an antiviral agent, and its role in drug development.

  • Molecular Formula : C₄HCl₂N₃O₂
  • Molecular Weight : 193.98 g/mol
  • Melting Point : 28–32 °C
  • Boiling Point : 0.9 °C (0.5 mmHg)
  • Density : 1.74 g/cm³ at 20 °C

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including DCNP. Research indicates that compounds structurally related to DCNP exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.

  • In Vitro Studies :
    • A study reported that certain pyrimidine derivatives showed IC₅₀ values for COX-2 inhibition comparable to celecoxib (IC₅₀ = 0.04 μmol) .
    • Another investigation demonstrated that derivatives with electron-donating groups enhanced anti-inflammatory activity through increased COX-2 selectivity .
CompoundIC₅₀ (μmol)COX Selectivity Index
DCNPNot specifiedNot specified
Celecoxib0.04Reference

Antiviral Activity

DCNP has been explored for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. In a recent study, DCNP was used in the synthesis of novel NNRTIs that demonstrated low nanomolar activity against wild-type and resistant strains of HIV-1.

  • Activity Data :
    • Compounds derived from DCNP exhibited EC₅₀ values ranging from 2.5 to 3.0 nM against HIV-1 . This positions them as promising candidates for further development in antiviral therapies.

Structure-Activity Relationships (SAR)

The biological activity of DCNP and its derivatives can be attributed to their structural characteristics. The presence of halogen substituents and nitro groups significantly influences their pharmacological profiles.

  • Key Findings :
    • Electron-withdrawing groups such as nitro and chloro enhance the lipophilicity and binding affinity to target enzymes or receptors.
    • Modifications at the pyrimidine ring can lead to improved selectivity and potency against specific biological targets .

Case Studies

  • Anti-inflammatory Assessment : In a carrageenan-induced paw edema model, several pyrimidine derivatives were evaluated for their anti-inflammatory effects. Results indicated that compounds similar to DCNP had ED₅₀ values comparable to indomethacin, a standard anti-inflammatory drug .
  • Antiviral Efficacy : A series of NNRTIs derived from DCNP showed promising results in inhibiting HIV replication in vitro, with some compounds retaining efficacy against resistant strains, highlighting the potential for clinical application in HIV treatment .

Properties

IUPAC Name

2,4-dichloro-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUSQTPGSHFGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334595
Record name 2,4-Dichloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49845-33-2
Record name 2,4-Dichloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-nitropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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